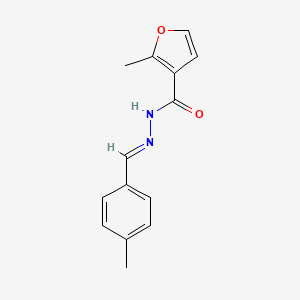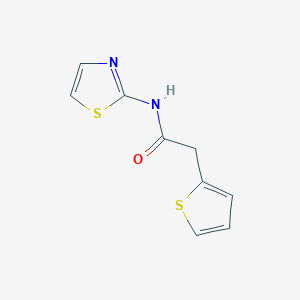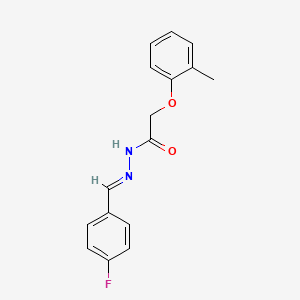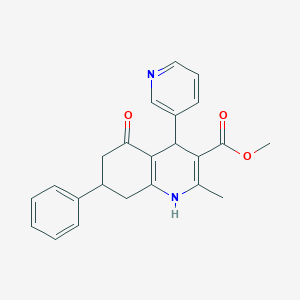
N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
説明
N-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as MTTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTTA is a hydrazide derivative that has been synthesized through a specific method.
作用機序
The mechanism of action of N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood. However, studies have suggested that N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide can induce apoptosis in cancer cells by activating the caspase pathway. N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In animal models, N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also shown promising results in various areas of research, including cancer treatment and inflammation. However, one of the limitations of N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of research is to further understand the mechanism of action of N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide in inducing apoptosis in cancer cells. Another area of research is to study the potential of N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide as an anti-inflammatory agent in human trials. Additionally, there is potential for the development of N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide as a drug delivery system for cancer treatment. Further research is needed to explore these potential applications of N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide.
Conclusion
In conclusion, N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is a hydrazide derivative that has been synthesized through a specific method. It has shown potential applications in various fields of research, including cancer treatment and inflammation. N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. It has several advantages for lab experiments, but also has limitations due to its low solubility in water. There are several future directions for research on N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, including further understanding its mechanism of action and exploring its potential as a drug delivery system for cancer treatment.
科学的研究の応用
N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has shown potential applications in various fields of research. One of the major areas of research is in the field of cancer treatment. Studies have shown that N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has anti-cancer properties and can induce apoptosis in cancer cells. N'-(2-methoxybenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
特性
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br3N2O3/c1-23-14-5-3-2-4-10(14)8-20-21-15(22)9-24-16-12(18)6-11(17)7-13(16)19/h2-8H,9H2,1H3,(H,21,22)/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKOJHZEMBEJC-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-Methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855448.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855462.png)
![1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855475.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3855488.png)



![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B3855503.png)


![4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3855517.png)
![1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3855539.png)